molecular formula C27H20N2O4 B2455744 3-(1-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887873-34-9

3-(1-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2455744
CAS No.: 887873-34-9
M. Wt: 436.467
InChI Key: MYPQTTYUUISDEA-UHFFFAOYSA-N
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Description

3-(1-Naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative supplied for research purposes. With a molecular formula of C27H20N2O4 and a molecular weight of 436.5 g/mol, this compound features a complex structure incorporating benzofuran, naphthalene, and methoxyphenyl groups . Benzofuran derivatives are recognized as important scaffolds in medicinal chemistry due to their versatile biological activities . Research into structurally similar compounds has shown that the benzofuran core is a fused heterocyclic system that can be modified to develop potent agents with specific biological targets . In particular, some benzofuran carboxamides have demonstrated significant potential as anticancer agents in preclinical studies, with investigations focusing on their ability to inhibit cancer cell proliferation . The structure-activity relationship (SAR) of analogous compounds suggests that substitutions on the benzofuran ring and the adjacent carboxamide group are critical for biological activity and selectivity . The naphthamido substitution in this compound may influence its physicochemical properties and interaction with biological targets, potentially through mechanisms such as DNA binding or interference with key enzymatic pathways, as observed in related heterocyclic systems . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4/c1-32-19-15-13-18(14-16-19)28-27(31)25-24(22-10-4-5-12-23(22)33-25)29-26(30)21-11-6-8-17-7-2-3-9-20(17)21/h2-16H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPQTTYUUISDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-Naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound can be characterized by the following chemical properties:

Property Details
Molecular Formula C16H13N1O3
Molecular Weight 267.28 g/mol
IUPAC Name This compound
InChI Key TXXUEJSPPYBINY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. This inhibition may lead to reduced inflammation and associated pain relief.
  • Modulation of Signaling Pathways : It may influence pathways involving nuclear factor-kappa B (NF-κB), thereby affecting gene expression related to inflammation and cell survival.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound demonstrated significant inhibition of COX-2, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and altering cell cycle progression. It has shown effectiveness against various cancer cell lines, including those from breast and liver cancers .

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A study assessed the effects of this compound on Huh7 hepatocellular carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 5 μM, with an IC50 value determined at 38.15 μM after 48 hours of treatment .
    • The compound also demonstrated the ability to suppress migration and invasion in Huh7 cells, suggesting anti-metastatic properties.
  • Mechanistic Insights :
    • Molecular docking studies revealed strong binding affinities to targets involved in cancer progression, indicating that the compound could serve as a lead for further drug development targeting specific pathways in cancer biology .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(1-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, and what critical steps ensure successful synthesis?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Benzofuran Core Construction : Start with benzofuran-2-carboxylic acid derivatives. For example, highlights Pd-catalyzed C-H arylation to introduce substituents.

Amidation : Coupling the benzofuran core with 1-naphthoyl chloride via transamidation (e.g., using DCM and oxalyl chloride under reflux, as in ).

Functionalization : Introduce the 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination.

  • Key Considerations : Optimize reaction stoichiometry, solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., Pd(OAc)₂ for arylation). Purification via column chromatography or recrystallization ensures purity .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., DMSO-d6d_6 solvent) confirm substituent positions and integration ratios ( reports δ 7.51 ppm for benzofuran protons).
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard; retention time consistency ensures no byproducts.
  • Elemental Analysis : Matches theoretical vs. experimental C, H, N percentages (e.g., specifies C23H25Cl2N3O3HCl0.5H2O\text{C}_{23}\text{H}_{25}\text{Cl}_2\text{N}_3\text{O}_3\cdot\text{HCl}\cdot0.5\text{H}_2\text{O}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 425.91 g/mol as in ) .

Advanced Research Questions

Q. How can experimental design principles optimize reaction yield and selectivity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 50–100°C), catalyst type (Pd vs. Cu), and solvent (DCM vs. THF). emphasizes minimizing experiments while maximizing data output.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time) to identify optimal conditions.
  • Case Study : achieved 45% yield via controlled addition of 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol. Replicating such protocols with DoE could improve efficiency .

Q. What analytical strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (≥98% via HPLC).
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ’s trifluoromethyl-pyridinyl derivatives) to isolate pharmacophoric motifs.
  • Mechanistic Profiling : Use kinase assays or receptor-binding studies (e.g., ’s medicinal chemistry applications) to confirm target specificity. Discrepancies may arise from off-target interactions or metabolite interference .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets (e.g., enzymes in ) using software like AutoDock. Prioritize derivatives with stronger binding affinities.
  • ADMET Prediction : Tools like SwissADME predict solubility, permeability, and metabolic stability. For example, the 4-methoxyphenyl group may improve oral bioavailability by reducing first-pass metabolism.
  • Case Study : ’s template molecule (C33) highlights substituent effects on bioactivity; similar approaches apply to benzofuran derivatives .

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